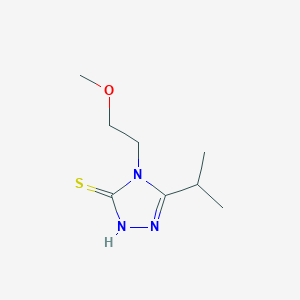

5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol

Description

Propriétés

Formule moléculaire |

C8H15N3OS |

|---|---|

Poids moléculaire |

201.29 g/mol |

Nom IUPAC |

4-(2-methoxyethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C8H15N3OS/c1-6(2)7-9-10-8(13)11(7)4-5-12-3/h6H,4-5H2,1-3H3,(H,10,13) |

Clé InChI |

VVVQHTUYVUGBHD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=NNC(=S)N1CCOC |

Origine du produit |

United States |

An In-depth Technical Guide to 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol: Physicochemical Properties and Synthetic Pathways

Introduction

The landscape of modern drug discovery is continually evolving, with a persistent demand for novel heterocyclic scaffolds that can serve as foundational frameworks for the development of new therapeutic agents. Among these, the 1,2,4-triazole-3-thiol moiety has garnered significant attention from medicinal chemists. This is due to its versatile chemical nature and its presence in a wide array of compounds exhibiting diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide focuses on a specific, yet under-documented derivative, 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol . The strategic incorporation of an isopropyl group at the 5-position and a 2-methoxyethyl substituent at the 4-position of the triazole ring is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties of this compound, alongside a detailed exploration of its synthetic routes.

Physicochemical Properties

While comprehensive experimental data for 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is not extensively available in the public domain, we can infer its key physicochemical characteristics based on the well-established chemistry of the 1,2,4-triazole-3-thiol scaffold and its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H15N3OS | Based on the chemical structure. |

| Molecular Weight | 201.29 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a crystalline solid at room temperature. | Similar 1,2,4-triazole-3-thiol derivatives are reported as solids.[1][2] |

| Melting Point | Expected to be in the range of 100-200 °C. | The melting point will be influenced by the purity and crystalline form. For comparison, 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 165-167 °C.[1][2] |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water is anticipated. | The presence of the polar triazole ring and the thiol group suggests solubility in polar solvents, while the isopropyl and methoxyethyl groups may limit aqueous solubility. |

| Tautomerism | Exists in thione-thiol tautomeric forms. | This is a characteristic feature of 1,2,4-triazole-3-thiols, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom of the triazole ring (thione form). |

Chemical Properties and Reactivity

The chemical behavior of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is dictated by the interplay of its functional groups: the triazole ring, the thiol group, the isopropyl substituent, and the methoxyethyl side chain.

-

Acidity of the Thiol Group: The thiol group (-SH) is acidic and can be deprotonated by a base to form a thiolate anion. This anion is a potent nucleophile and can readily participate in various S-alkylation and S-acylation reactions, providing a convenient handle for further molecular elaboration.

-

Reactions of the Triazole Ring: The 1,2,4-triazole ring is generally stable but can undergo electrophilic substitution reactions under certain conditions. The nitrogen atoms of the ring also possess basic properties and can be protonated or alkylated.

-

Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

Synthetic Pathway

The synthesis of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step synthetic sequence, which is a common strategy for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][4][5][6] The general approach involves the initial formation of a thiosemicarbazide intermediate followed by cyclization.

Figure 1: Proposed synthetic pathway for 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol

Step 1: Synthesis of 1-Isovaleryl-4-(2-methoxyethyl)thiosemicarbazide (G)

-

To a stirred solution of isovaleric acid (1.0 eq) in an anhydrous solvent such as dichloromethane, slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude isovaleryl chloride.

-

In a separate flask, dissolve ammonium thiocyanate (1.1 eq) in acetone and add the crude isovaleryl chloride dropwise at room temperature.

-

Stir the mixture for 1-2 hours. The formation of isovaleryl isothiocyanate can be monitored by TLC.

-

To the in-situ generated isovaleryl isothiocyanate, add a solution of 2-methoxyethylamine (1.0 eq) in acetone dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried to afford 1-isovaleryl-4-(2-methoxyethyl)thiosemicarbazide.

Step 2: Synthesis of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (I)

-

Suspend the 1-isovaleryl-4-(2-methoxyethyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 5-10 eq).

-

Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.

-

After completion of the reaction, cool the mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with a dilute acid (e.g., 1 M HCl or acetic acid) to a pH of 5-6.

-

The precipitated product is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield pure 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol.[1][2]

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the methoxyethyl group (two triplets and a singlet for the methoxy protons), and a broad singlet for the thiol proton, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for all eight carbon atoms in the molecule, including the C=S carbon of the thione tautomer.

-

IR Spectroscopy: The infrared spectrum would likely exhibit a broad absorption band for the N-H stretching of the thione tautomer and a weaker S-H stretching band for the thiol tautomer. Characteristic C=N and C=S stretching vibrations are also expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry.[3] The title compound, with its unique substitution pattern, could be a valuable building block for the synthesis of novel bioactive molecules. The presence of the reactive thiol group allows for the facile introduction of various substituents, enabling the generation of a library of derivatives for biological screening. Potential areas of investigation include:

-

Antimicrobial and Antifungal Agents: Many 1,2,4-triazole derivatives have demonstrated potent activity against a range of microbial and fungal pathogens.[7][8]

-

Anticancer Agents: The triazole nucleus is a key component of several anticancer drugs.

-

Enzyme Inhibitors: The thiol group can act as a coordinating ligand for metal ions in the active sites of metalloenzymes, making this class of compounds interesting candidates for enzyme inhibitor design.

Safety and Handling

While a specific safety data sheet for 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is not available, general precautions for handling similar sulfur-containing heterocyclic compounds should be followed.[9][10][11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12]

-

Avoid contact with skin and eyes.[12] In case of contact, wash the affected area immediately with plenty of water.

-

Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol represents a promising, yet underexplored, scaffold for the development of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible and detailed synthetic route, and an outlook on its potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery, facilitating further investigation into this intriguing class of heterocyclic compounds.

References

-

Asiri, A. M. 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molbank2003 , 2003, M280. [Link]

-

MDPI. 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. [Link]

-

Watson International Ltd. Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. [Link]

-

Plekhova, O., et al. Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry2024 , 22(1), 4-19. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH2025 . [Link]

-

Popova, E., et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules2025 , 30(22), 5035. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

-

Yüksek, H., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry2018 , 5(3), 1145-1154. [Link]

-

ChemRadar. 5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL CAS#603981-94-8. [Link]

-

Sabale, P. M., & Mehta, P. SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry2013 , 23, 149-154. [Link]

-

ResearchGate. Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. [Link]

-

ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

-

LookChem. 5-(4-chloro-phenyl)-4-(2-methoxy-ethyl)-4h-[10]triazole-3-thiol sds. [Link]

Sources

- 1. mdpi.org [mdpi.org]

- 2. mdpi.com [mdpi.com]

- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. connectjournals.com [connectjournals.com]

- 9. fishersci.com [fishersci.com]

- 10. watson-int.com [watson-int.com]

- 11. keyorganics.net [keyorganics.net]

- 12. lookchem.com [lookchem.com]

Engineering 1,2,4-Triazole-3-thiol Scaffolds: A Technical Guide to Therapeutic Applications and Synthetic Methodologies

Executive Summary

As drug discovery pivots toward highly functionalized, multi-target heterocycles, the 1,2,4-triazole-3-thiol scaffold has emerged as a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—specifically its polarity, robust metabolic stability, and capacity for tautomerism (thiol-thione)—enable it to act as a versatile bioisostere for amide and ester bonds[1]. This technical guide synthesizes the latest pharmacological data and provides field-proven, self-validating synthetic protocols for researchers developing novel triazole-based therapeutics.

Structural & Pharmacophoric Rationale

The intrinsic value of the 1,2,4-triazole-3-thiol core lies in its precise spatial arrangement of nitrogen and sulfur heteroatoms. The triazole ring provides multiple hydrogen-bond donor and acceptor sites, facilitating deep anchoring within target protein pockets (e.g., kinase ATP-binding sites)[2]. Concurrently, the incorporation of the thiol/thione moiety significantly enhances the lipophilicity of the molecule compared to the parent triazole, dramatically improving cellular permeability and pharmacological profiling[2].

Therapeutic Domains & Mechanistic Insights

Oncology: Kinase Modulation and Cytotoxicity

1,2,4-Triazole-3-thiols exhibit profound anticancer activity, primarily through the modulation of deregulated kinase networks. Recent structural optimizations, such as the synthesis of hydrazone derivatives bearing oxindole or isatin moieties, have yielded compounds with potent cytotoxicity against aggressive cell lines[2].

-

Mechanistic Causality: The triazole-thiol core mimics the purine ring of ATP. By occupying the ATP-binding cleft of kinases (such as LATS kinase in the Hippo signaling pathway), these derivatives inhibit phosphorylation cascades, downregulating cell proliferation and upregulating apoptosis[2].

-

Efficacy: Hybrid compounds, such as 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, have demonstrated exceptional efficacy against MCF-7 breast cancer cells, a finding rigorously validated by Density Functional Theory (DFT) and molecular docking[3].

Infectious Diseases: Antimicrobial and Antifungal Efficacy

The rise of multi-drug resistant (MDR) pathogens has accelerated the development of mercapto-triazole hybrids.

-

Antibacterial: When hybridized with fluoroquinolones (e.g., norfloxacin), 1,2,4-triazole derivatives exhibit superior efficacy against both Gram-positive and Gram-negative bacteria by synergistically disrupting DNA gyrase while maintaining host biocompatibility[3].

-

Antifungal: The union of 4,5-dihydroimidazole and [1,2,4]triazole nuclei results in highly potent antifungal agents. For example, 7-(4-chlorophenyl)-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole-3-thiol demonstrated an MIC of 30.9 μM against C. albicans, outperforming the clinical standard miconazole[4].

-

Antitubercular: Thiazole-fused triazole-3-thiols (e.g., Compound 23) have shown significant activity against M. tuberculosis H37Rv, driven by the enhanced cell-wall penetration afforded by the lipophilic thiazole-triazole union[4].

Anti-inflammatory and Neurological Targeting

Beyond cytotoxicity, the triazole-3-thiol scaffold is highly effective in neuro-modulation and inflammation. 4-amino-4H-1,2,4-triazole derivatives interact directly with the GABA-A receptor, providing anticonvulsant properties that outperform phenytoin in in vivo models[3]. In inflammatory models, compounds containing a 1,3,4-thiadiazine fragment achieved 91% inhibition of edema, significantly surpassing the 82% inhibition achieved by ibuprofen[3].

Quantitative Biological Activity Summary

The following table summarizes the comparative efficacy of key 1,2,4-triazole-3-thiol derivatives against clinical standards:

| Derivative Class / Compound | Target / Disease Model | Clinical Standard | Observed Activity (MIC / IC50 / % Inhibition) |

| Hydrazone-triazole-3-thiol hybrids | Triple-negative breast cancer (MDA-MB-231) | Doxorubicin | EC50: 2–17 µM[2] |

| Dihydroimidazo-triazole-3-thiol | Candida albicans (Fungal) | Miconazole | MIC: 30.9 μM[4] |

| Thiazolyl-triazole-3-thiol | M. tuberculosis H37Rv | Isoniazid | MIC: 8 μg/mL[4] |

| 1,3,4-thiadiazine-triazole-3-thiol | Carrageenan-induced edema | Ibuprofen | 91% Inhibition[3] |

Synthetic Workflows & Experimental Protocols

Protocol: Direct Synthesis via PPE-Mediated Cyclodehydration

Objective: Synthesize 1,2,4-triazole-3-thiol derivatives directly from thiosemicarbazides and carboxylic acids.

-

Reagent Preparation: Dissolve 10 mmol of the target carboxylic acid and 10 mmol of thiosemicarbazide in 20 mL of anhydrous chloroform.

-

Acylation (Step 1): Add 5 mL of Polyphosphate Ester (PPE) to the solution. Transfer the mixture to a Teflon-lined hydrothermal reaction vessel.

-

Thermal Activation: Seal the vessel and heat at 90 °C for 4-6 hours.

-

Causality: The elevated temperature and autogenous pressure within the hydrothermal reactor lower the activation energy for acylation. PPE acts as a mild, highly efficient dehydrating agent, preventing the formation of unwanted side-products[5].

-

-

Alkaline Cyclodehydration (Step 2): Cool the vessel to room temperature and evaporate the chloroform under reduced pressure. Resuspend the crude hydrazinecarbothioamide intermediate in 20 mL of 10% aqueous KOH solution.

-

Reflux & Ring Closure: Reflux the basic solution for 2 hours.

-

Causality: The highly basic environment deprotonates the intermediate, increasing the nucleophilicity of the nitrogen atom. This thermodynamically drives the intramolecular nucleophilic attack, forcing the closure of the 1,2,4-triazole ring[5].

-

-

Self-Validating Precipitation: Cool the solution in an ice bath and acidify dropwise to pH 3-4 using 1M HCl.

-

Validation Check: The immediate formation of a solid precipitate visually confirms successful cyclodehydration. Uncyclized intermediates remain soluble or degrade at this pH.

-

-

Purification: Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to achieve high purity (>85% yield)[5].

Pathway & Workflow Visualizations

One-pot synthesis workflow of 1,2,4-triazole-3-thiols via PPE-mediated cyclodehydration.

Pharmacological mechanism of triazole-3-thiols modulating kinase pathways in oncology.

Future Perspectives in Drug Development

The 1,2,4-triazole-3-thiol scaffold remains a highly privileged structure. Future drug development should focus on rational drug design utilizing molecular hybridization—fusing the triazole-thiol core with other active pharmacophores (like piperazines or oxindoles) to overcome multi-drug resistance and minimize off-target toxicity. Furthermore, leveraging computational docking to pre-validate kinase binding affinities will drastically reduce attrition rates in the preclinical pipeline.

References

-

Title: Current research trends of 1,2,4-triazole derivatives biological activity (literature review) Source: researchgate.net URL: 3

-

Title: A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives Source: rjptonline.org URL: 4

-

Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: nih.gov URL: 5

-

Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: nih.gov URL: 1

-

Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: nih.gov URL: 2

-

Title: Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity Source: researchgate.net URL: Link

-

Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: mdpi.com URL: Link

Sources

Strategic Development of 1,2,4-Triazole-3-Thiol Derivatives in Medicinal Chemistry: Synthesis, SAR, and Biological Profiling

Executive Summary

The continuous evolution of drug resistance and the multifactorial nature of modern diseases demand the development of highly versatile, privileged pharmacophores. Among azaheterocycles, the 1,2,4-triazole-3-thiol scaffold has emerged as a cornerstone in medicinal chemistry. This whitepaper provides an in-depth technical analysis of 1,2,4-triazole-3-thiol derivatives, detailing the rationale behind their structural advantages, modern synthetic methodologies, and their structure-activity relationships (SAR) across oncology and infectious diseases.

The Pharmacophore Rationale: Why 1,2,4-Triazole-3-Thiol?

The 1,2,4-triazole ring is a highly stable, rigid, five-membered heterocycle. Its distinct dipole character and inherent hydrogen-bonding capacity allow it to interact with diverse biological receptors with exceptional affinity (1)[1].

Incorporating a sulfur atom at the 3-position introduces a critical dynamic: thiol-thione tautomerism . While the thione form often predominates in physiological solutions, the compound can react and bind through the thiol form depending on the microenvironment's pH. This sulfur substitution significantly enhances the lipophilicity of the scaffold, improving cell membrane permeability. Furthermore, the sulfur atom acts as a potent soft nucleophile, enabling robust metal coordination within the active sites of metalloenzymes (such as lanosterol 14α-demethylase in fungi) (2)[2].

Synthetic Methodologies & Workflows

Historically, synthesizing 1,2,4-triazole-3-thiols relied on multi-step reactions involving the condensation of hydrazides with isothiocyanates. However, modern green chemistry approaches favor the direct condensation of thiosemicarbazides with carboxylic acids using polyphosphate ester (PPE) as a mediator (3)[3].

Synthetic workflow of 1,2,4-triazole-3-thiols via PPE-mediated cyclodehydration.

Protocol 1: PPE-Mediated Synthesis of 1,2,4-Triazole-3-Thiols

This protocol is designed as a self-validating system, ensuring high yield and analytical purity before biological testing.

-

Acylation: Combine equimolar amounts of thiosemicarbazide and the target carboxylic acid in chloroform (CHCl3). Add polyphosphate ester (PPE) and heat in a hydrothermal vessel at 90°C.

-

Causality: PPE acts as a highly efficient, mild dehydrating agent. Unlike harsh mineral acids, PPE drives the formation of the amide bond (acylation) without degrading sensitive functional groups on the carboxylic acid.

-

-

Cyclodehydration: Isolate the intermediate and suspend it in an aqueous potassium hydroxide (KOH) solution. Stir at 90°C for 4 hours.

-

Causality: The basic environment deprotonates the intermediate, promoting an intramolecular nucleophilic attack by the hydrazine nitrogen onto the thiocarbonyl carbon, effectively closing the triazole ring.

-

-

Acidification & Precipitation: Cool the reaction to room temperature and carefully add dilute HCl until the pH reaches ~6.

-

Causality: In basic media, the product exists as a highly soluble thiolate anion. Adjusting the pH to 6 protonates the sulfur, shifting the equilibrium to the neutral thiol/thione tautomer. This drastically reduces aqueous solubility, forcing the product to precipitate for easy filtration.

-

-

Validation: Monitor reaction completion via TLC. Confirm the final structure using 1H-NMR (look for the characteristic -SH/-NH tautomeric broad singlet around 13.0–14.0 ppm) and Mass Spectrometry.

Biological Profiling & Structure-Activity Relationships (SAR)

The versatility of the 1,2,4-triazole-3-thiol core allows it to be decorated with various functional groups (e.g., Schiff bases, hydrazones, eugenol hybrids) to target specific pathologies.

-

Antimicrobial Activity: Derivatives exhibit potent activity against resistant bacterial and fungal strains. For instance, naphthyridinone hybrids act as structural surrogates of nalidixic acid, selectively inhibiting E. coli DNA gyrase (1)[1].

-

Anticancer Activity: Hydrazone-bearing derivatives and eugenol hybrids have demonstrated remarkable cytotoxicity against triple-negative breast cancer (MDA-MB-231) and prostate cancer (PC-3) lines (4)[4]. Mechanistically, these compounds often act as dual inhibitors, targeting both COX-2 and specific kinases (e.g., LATS kinase) to disrupt tumor proliferation (5)[5].

Mechanistic pathway of 1,2,4-triazole-3-thiol derivatives in target inhibition.

Quantitative Data Summary

The following table summarizes the biological efficacy of key 1,2,4-triazole-3-thiol derivatives across different therapeutic targets:

| Compound Class / Hybrid | Target Organism / Cell Line | Primary Mechanism | Potency (IC₅₀ / MIC) | Ref |

| Eugenol-Triazole Hybrid (Cmpd 10) | MDA-MB-231 (Breast Cancer) | COX-2 Inhibition | IC₅₀: 1.42 μM | [5] |

| Eugenol-Triazole Hybrid (Cmpd 10) | COX-2 Enzyme | Direct Inhibition | IC₅₀: 0.28 μM | [5] |

| Hydrazone-Triazole (Cmpd 18) | Melanoma / Breast Cancer | Kinase Modulation | EC₅₀: 2.0 - 17.0 μM | [4] |

| Naphthyridinone Hybrid (Cmpd 35c) | Escherichia coli | DNA Gyrase Inhibition | IC₅₀: 3.67 μg/mL | [1] |

| Dihydroimidazo-Triazole (Cmpd 19) | Candida albicans | Fungal Demethylase | MIC: 30.9 μM | [2] |

| Triazolo-Thiadiazine (Cmpd 39c) | Escherichia coli | Cell Wall / DNA Target | MIC: 3.125 μg/mL | [1] |

In Vitro Biological Evaluation Protocols

To ensure reproducibility and scientific integrity, the evaluation of these compounds requires strict adherence to standardized, self-validating assays.

Protocol 2: MTT Assay for Anticancer Screening

-

Cell Seeding & Recovery: Plate target cancer cells (e.g., MDA-MB-231) at a density of 10⁴ cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Causality: This recovery period allows cells to adhere to the plastic substrate and re-enter the logarithmic phase of growth, ensuring they are metabolically active before drug exposure.

-

-

Compound Treatment & Controls: Dissolve the synthesized triazole derivatives in pure DMSO to create a master stock. Dilute into culture media to achieve desired concentrations, ensuring the final DMSO concentration is <0.5% v/v. Include a positive control (e.g., Doxorubicin) and a negative vehicle control (0.5% DMSO in media).

-

Causality: Triazole-3-thiols are highly lipophilic and require DMSO for complete dissolution. Capping DMSO at 0.5% prevents solvent-induced cytotoxicity. The vehicle control validates that any observed cell death is strictly due to the drug, while the positive control validates the assay's dynamic range.

-

-

MTT Addition: After 48 hours of drug exposure, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of the MTT reagent, converting the soluble yellow dye into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

-

-

Solubilization & Measurement: Aspirate the media and add 100 μL of pure DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Causality: The optical density (absorbance) is directly proportional to the number of living cells, allowing for the precise calculation of the IC₅₀ via non-linear regression analysis.

-

Conclusion

The 1,2,4-triazole-3-thiol scaffold remains a highly privileged structure in medicinal chemistry. By leveraging modern synthetic protocols like PPE-mediated cyclodehydration, researchers can efficiently generate diverse libraries of derivatives. When coupled with rigorous, self-validating biological assays, these compounds continue to yield highly potent candidates for both oncology and infectious disease drug pipelines.

References

-

Title: An insight on medicinal attributes of 1,2,4-triazoles Source: nih.gov URL: [Link]

-

Title: A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives Source: rjptonline.org URL: [Link]

-

Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: nih.gov URL: [Link]

-

Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: nih.gov URL: [Link]

-

Title: New 1,2,4-triazole based eugenol derivatives as antiCOX-2 and anticancer agents Source: d-nb.info URL: [Link]

-

Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives Source: ijpca.org URL: [Link]

-

Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: nih.gov URL: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

Probing the Equilibrium: A Technical Guide to the Theoretical and Computational Study of Triazole-Thiol Tautomerism

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When substituted with a sulfur-containing group, these compounds often exhibit thione-thiol tautomerism, a dynamic equilibrium that critically influences their physicochemical properties, reactivity, and interaction with biological targets.[2] Accurately predicting the predominant tautomeric form under various conditions is paramount for rational drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art theoretical and computational methodologies used to investigate triazole-thiol tautomerism. We delve into the causality behind methodological choices, present a self-validating computational workflow, and detail advanced analyses for extracting deep chemical insights, bridging the gap between theoretical prediction and experimental reality.

Part 1: The Significance of Tautomerism in Triazole-Based Drug Design

Tautomerism, the rapid interconversion of structural isomers through proton migration, is a fundamental concept in chemistry with profound implications for pharmacology. For heterocyclic compounds like 1,2,4-triazoles, the specific tautomer present can dictate hydrogen bonding patterns, molecular shape, lipophilicity, and pKa. These properties, in turn, govern how a drug candidate binds to its target receptor, permeates cell membranes, and is metabolized.

The thione-thiol tautomerism in 3-substituted-1,2,4-triazoles involves the migration of a proton between a ring nitrogen atom and the exocyclic sulfur atom.[2] This gives rise to at least two primary forms: the thione (an amide-like C=S bond) and the thiol (an enol-like C-SH bond). The complexity is compounded by the presence of multiple nitrogen atoms in the triazole ring, leading to several possible N-protonated isomers. Determining which of these tautomers is the most stable, and therefore most abundant at equilibrium, is a non-trivial challenge that computational chemistry is uniquely equipped to address.

Caption: Thione-thiol equilibrium in 1,2,4-triazole-3-thione.

Part 2: The Computational Chemist's Toolkit: Methodological Foundations

Quantum chemical calculations have become indispensable for studying tautomeric equilibria, offering insights that can be difficult to obtain experimentally.[1] The core objective is to accurately compute the energies of all possible tautomers and thereby predict their relative stabilities.

Pillar 1: Density Functional Theory (DFT) - The Workhorse

Expertise & Experience: For systems of this size, Density Functional Theory (DFT) provides the optimal balance of computational cost and accuracy.[1][3] The choice of functional is critical.

-

B3LYP: A hybrid functional that has historically been a reliable choice for a wide range of organic systems and is well-suited for investigating this type of tautomerism.[4]

-

M06-2X: A high-Hartree-Fock-exchange meta-GGA functional that often performs better for systems where dispersion interactions are important and for main-group thermochemistry.[5][6] For non-metal systems, M06-2X can yield more accurate reaction free energies compared to B3LYP.[7]

Pillar 2: Basis Sets - The Language of Electrons

Expertise & Experience: The basis set defines the set of mathematical functions used to build molecular orbitals. For sulfur-containing compounds, a flexible basis set with polarization and diffuse functions is essential for accurate descriptions of electron density, especially on the lone pairs and in potentially anionic species.

-

Pople-style basis sets (e.g., 6-311++G(d,p)): This is a robust and widely used choice, providing a triple-zeta description for valence electrons, augmented with diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-spherical electron distribution.[3]

-

Correlation-consistent basis sets (e.g., aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. For sulfur, it is often beneficial to include additional "tight" d functions (e.g., aug-cc-pV(T+d)Z) to improve the description of its valence shell.[8]

Pillar 3: Modeling the Cellular Milieu - Solvent Effects

Trustworthiness: Gas-phase calculations, which model the molecule in a vacuum, are a necessary first step but often do not reflect the reality of a biological system. Solvent can dramatically influence tautomeric preference.[9]

-

Implicit Solvation Models (PCM/SMD): The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are computationally efficient methods that treat the solvent as a continuous dielectric medium.[10][11][12] This approach accounts for the bulk electrostatic effects of the solvent, which can preferentially stabilize more polar tautomers. The IEFPCM (Integral Equation Formalism) variant is a commonly used and reliable implementation.[13][14] These models are crucial as they can shift the tautomeric equilibrium compared to the gas phase.[9][15]

Part 3: A Self-Validating Computational Workflow

The following protocol outlines a rigorous and self-validating workflow for determining the relative stability of triazole-thiol tautomers. This system ensures that calculated energies correspond to true, stable molecular structures.

Experimental Protocol: Tautomer Stability Prediction

-

Structure Generation: Generate 3D coordinates for all plausible tautomers of the triazole-thiol system. This includes the thione and thiol forms, as well as isomers resulting from protonation at different ring nitrogens (e.g., 1H, 2H, 4H).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in both the gas phase and the desired solvent using your chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) with the PCM model for water). This step finds the lowest energy structure for each isomer.

-

Vibrational Frequency Analysis (Self-Validation): At the same level of theory, perform a frequency calculation for each optimized structure.

-

Causality: This step is essential. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a stable molecule. The structure must then be re-optimized.

-

Benefit: This calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.[16]

-

-

Gibbs Free Energy Calculation: The relative stability of tautomers at a given temperature is determined by their difference in Gibbs free energy (ΔG), not just their electronic energy. Calculate the Gibbs free energy (G) for each confirmed minimum.

-

G = E_electronic + G_correction

-

Where G_correction includes the ZPVE and thermal contributions to enthalpy and entropy obtained from the frequency calculation.

-

-

Relative Stability Analysis: Calculate the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable tautomer (which is assigned a ΔG of 0). The population of each tautomer can then be estimated using the Boltzmann distribution equation.

Caption: A self-validating computational workflow for tautomer analysis.

Part 4: Deeper Insights from Electronic Structure Analysis

While relative energies tell us what the equilibrium position is, electronic structure analyses explain why.

Natural Bond Orbital (NBO) Analysis

Trustworthiness: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a simple, intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure.[17] This allows for a quantitative analysis of stabilizing electronic interactions.

-

Natural Population Analysis (NPA): NBO provides atomic charges that are less basis-set dependent than other methods. Analyzing the charge distribution can reveal which atoms are more electron-rich or -poor, influencing reactivity and intermolecular interactions.[18]

-

Second-Order Perturbation Theory: This NBO feature quantifies the stabilizing energy from donor-acceptor interactions, such as lone pair delocalization into antibonding orbitals (hyperconjugation).[17][19][20] For example, a strong n(N) -> σ*(C-S) interaction might stabilize one tautomer over another. These interactions can be used to rationalize the observed stability order.[4][21]

Data Presentation: A Case Study

Consider a hypothetical 5-substituted-1,2,4-triazole-3-thione. A computational study might yield the following results:

| Tautomer | ΔE_elec (kcal/mol) | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) Water (PCM) |

| 4H-Thione | 0.00 | 0.00 | 0.00 |

| 2H-Thione | 1.52 | 1.35 | 2.10 |

| 3H-Thiol | 4.80 | 4.55 | 2.95 |

Analysis: In this example, the 4H-Thione form is the most stable in both the gas phase and water.[4] However, the polar solvent (water) significantly reduces the energy difference to the more polar 3H-Thiol form, shifting the equilibrium. This demonstrates the critical importance of including solvent effects.[10]

Part 5: Bridging Theory and Experiment

The ultimate validation of a computational model is its agreement with experimental data.

-

NMR Spectroscopy: One of the most powerful techniques for studying tautomerism in solution. By calculating the NMR chemical shifts (e.g., ¹H, ¹³C) for each tautomer, a predicted spectrum for a given equilibrium mixture can be generated and compared directly with the experimental spectrum.[22][23][24]

-

Vibrational Spectroscopy (IR): The calculated vibrational frequencies for each tautomer can be compared to experimental IR spectra. Key vibrational modes, such as the C=S, N-H, and S-H stretching frequencies, are particularly diagnostic for distinguishing between thione and thiol forms.[4]

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra. Since the chromophores of the thione and thiol forms are different, their UV-Vis spectra will differ, providing another avenue for experimental comparison.[25][26]

Conclusion and Authoritative Grounding

The theoretical and computational study of triazole-thiol tautomerism is a powerful strategy for gaining fundamental insights that directly impact drug design and development. By employing a robust, self-validating workflow based on DFT, appropriate basis sets, and realistic solvent models, researchers can confidently predict the predominant tautomeric forms of novel drug candidates. Advanced analyses like NBO provide a deeper understanding of the electronic factors governing the equilibrium. The strong correlation possible between these computational predictions and experimental spectroscopic data provides a high degree of confidence, enabling a more rational, efficient, and insight-driven approach to the development of next-generation triazole-based therapeutics.

References

- BenchChem. (n.d.). Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide.

-

Ghasemi, F., & Shariatinia, Z. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 1025-1034. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles.

- Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

-

Leszczynski, J., & Kwiatkowski, J. S. (1994). Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. A comparison of incremental microsolvation and continuum solvation model approaches. Journal of Molecular Structure: THEOCHEM, 314(1-2), 135-144. [Link]

-

Minkin, V. I., Garnovskii, A. D., Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323. [Link]

-

Öğretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 34, 977-989. [Link]

-

Goudarzia, N., et al. (2016). Computational investigation of the solvent and temperature effects on the tautomerization of 7-amino-1,3-dioxo-2,5-diphenyl-2,3-dihydro-1H, 5H-pyrazolo[1,2-a][1][10]triazole-6-carbonitrile. Journal of the Serbian Chemical Society. [Link]

-

Keeffe, J. R., & Kresge, A. J. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(34), 9155-9163. [Link]

-

Tutar, A., et al. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(2), 26. [Link]

- BenchChem. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.

-

Pluta, T., & Sadlej, J. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(28), 18367-18377. [Link]

-

Druta, I., & Dinica, R. M. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 62(1), 8-14. [Link]

-

Kosenko, S. V., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Journal of Molecular Structure, 1154, 344-351. [Link]

-

Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]

-

Barone, V., & Puzzarini, C. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, 19(16), 5493-5506. [Link]

-

Oriental Journal of Chemistry. (n.d.). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Retrieved from [Link]

-

Li, Y., et al. (2007). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Molecules, 12(7), 1462-1472. [Link]

-

Schlegel, H. B., & Frisch, M. J. (2005). A DFT study of thymine and its tautomers. Journal of Molecular Structure: THEOCHEM, 727(1-3), 51-56. [Link]

-

Al-Hourani, B. J. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Scientific Reports, 14(1), 219. [Link]

-

Guedes, R. C., et al. (2021). Tautomers of N-acetyl-D-allosamine: an NMR and computational chemistry study. Carbohydrate Research, 507, 108381. [Link]

-

Denis, P. A. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. The Journal of Physical Chemistry A, 109(40), 9091-9098. [Link]

-

Oriental Journal of Chemistry. (n.d.). DFT investigation on the tautomerization reaction and NBO analysis of the Acamprosate drug. Retrieved from [Link]

-

Najafi Chermahini, A., & Teimouri, A. (2011). A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin. Arabian Journal of Chemistry, 4(3), 297-302. [Link]

-

Nicklaus, M. C., & Sitzmann, M. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2046-2057. [Link]

-

Toure, M., et al. (2017). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 5(2), 49-65. [Link]

-

ResearchGate. (n.d.). (PDF) DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Retrieved from [Link]

-

Taylor & Francis Online. (2023, November 6). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. Retrieved from [Link]

-

ResearchGate. (2016, April 28). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? Retrieved from [Link]

-

Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

-

Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Retrieved from [Link]

-

ResearchGate. (2022, September 7). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

ResearchGate. (2018, April 9). Does anyone have an information about the big difference in Free energy of reaction between M06-2X and B3LYP? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. irjweb.com [irjweb.com]

- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. NBO [cup.uni-muenchen.de]

- 18. A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin - Arabian Journal of Chemistry [arabjchem.org]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. DFT investigation on the tautomerization reaction and NBO analysis of the Acamprosate drug – Oriental Journal of Chemistry [orientjchem.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Tautomers of N -acetyl- d -allosamine: an NMR and computational chemistry study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01139A [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 26. jocpr.com [jocpr.com]

protocol for testing the efficacy of triazole derivatives against plant pathogens

Application Note: Standardized Efficacy Evaluation of Novel Triazole Derivatives Against Phytopathogens

Mechanistic Rationale & Causality

Triazole derivatives (specifically 1,2,4-triazoles) represent the most critical class of sterol demethylation inhibitor (DMI) fungicides used in modern agriculture. To design an effective screening protocol, researchers must first understand the precise biochemical causality of triazole-induced fungal death.

The primary mode of action is the competitive inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for the ergosterol biosynthesis pathway [1][1]. The fungicidal efficacy of a triazole is not merely caused by the absence of ergosterol, but rather a dual-action systemic collapse:

-

Membrane Destabilization : The depletion of ergosterol fundamentally disrupts plasma membrane fluidity and the function of membrane-bound enzymes.

-

Toxic Intermediate Accumulation : The inhibition of CYP51 forces the accumulation of 14α-methylated sterols (such as eburicol and lanosterol). This accumulation triggers severe mitochondrial stress, hyperpolarization of the inner mitochondrial membrane, and the lethal generation of mitochondrial reactive oxygen species (mROS), ultimately activating Type I programmed cell death (apoptosis) in the pathogen [2][2].

Ergosterol biosynthesis inhibition by triazole derivatives leading to fungal cell death.

Principles of a Self-Validating Assay System

To ensure that observed antifungal activity is strictly attributable to the active pharmaceutical ingredient (API) and free from experimental artifacts, the testing protocol must be designed as a self-validating system .

-

Vehicle Control Integrity : Triazole derivatives are highly lipophilic and require solvents like Dimethyl Sulfoxide (DMSO) for solubilization. The protocol mandates a strict 0.1% (v/v) DMSO negative control. If the negative control exhibits >5% growth inhibition compared to a blank water control, the assay is automatically invalidated due to solvent toxicity.

-

Benchmark Anchoring : Following the Fungicide Resistance Action Committee (FRAC) guidelines, all novel compounds must be benchmarked against commercial standards (e.g., Tebuconazole or Mefentrifluconazole) to establish a relative sensitivity baseline [3][3].

-

Dose-Response Linearity : Testing must occur across a logarithmic concentration gradient. A valid assay will yield a sigmoidal dose-response curve, allowing for the precise calculation of the Half-Maximal Effective Concentration (EC50).

End-to-end self-validating workflow for evaluating triazole fungicide efficacy.

Quantitative Data: Baseline Sensitivities

When evaluating novel triazole derivatives, researchers must compare their EC50 values against established baselines for wild-type phytopathogens. The table below summarizes expected in vitro baseline sensitivities for commercial triazoles against aggressive agricultural pathogens, serving as the benchmark for novel compound validation [4][4] [5][5].

| Phytopathogen | Commercial Benchmark | Expected EC50 Range (µg/mL) | Target Efficacy for Novel Triazoles (EC50) |

| Fusarium graminearum | Metconazole | 0.18 – 2.90 | < 0.50 µg/mL |

| Fusarium culmorum | Tebuconazole | 0.09 – 15.60 | < 1.00 µg/mL |

| Sclerotinia sclerotiorum | Difenoconazole | 0.10 – 0.50 | < 0.20 µg/mL |

| Physalospora piricola | Mefentrifluconazole | 1.50 – 3.00 | < 1.00 µg/mL |

Step-by-Step Experimental Protocols

Phase 1: In Vitro Mycelial Growth Inhibition Assay

This assay quantitatively measures the ability of the triazole derivative to halt vegetative fungal growth.

-

Media Preparation : Prepare Potato Dextrose Agar (PDA) according to manufacturer specifications. Autoclave at 121°C for 15 minutes and allow the media to cool to exactly 50°C in a water bath. Causality note: Adding compounds to media hotter than 50°C risks thermal degradation of the triazole API.

-

Compound Formulation : Dissolve the synthesized triazole derivative in 100% HPLC-grade DMSO to create a 50 mg/mL primary stock solution.

-

Gradient Dilution : Perform serial dilutions to spike the molten PDA, achieving final API concentrations of 50, 25, 12.5, 6.25, 3.13, and 1.56 µg/mL. Ensure the final DMSO concentration in all plates (including the negative control) is strictly normalized to 0.1% (v/v).

-

Inoculation : Using a sterile cork borer, excise a 5 mm mycelial plug from the active leading edge of a 5-day-old wild-type pathogenic fungal culture. Place the plug inverted (mycelium facing down) in the exact geometric center of the amended PDA plate.

-

Incubation & Measurement : Incubate the plates in total darkness at 25°C ± 1°C for 72 to 96 hours (depending on the pathogen's standard growth rate). Using digital calipers, measure the colony diameter across two perpendicular axes.

-

Data Processing : Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / (C - 5)] × 100 (Where C = average diameter of the control colony, T = average diameter of the treatment colony, and 5 represents the initial plug diameter in mm). Calculate the EC50 using non-linear regression analysis (log[inhibitor] vs. normalized response).

Phase 2: In Vivo Greenhouse Efficacy Testing (Protective & Curative)

In vitro success does not guarantee field efficacy due to factors like UV degradation, poor cuticular penetration, or rapid plant metabolism. Greenhouse testing bridges this gap.

-

Host Cultivation : Cultivate susceptible host plants (e.g., winter wheat for F. graminearum testing) in a controlled greenhouse environment (22°C, 70% Relative Humidity) until they reach the three-leaf stage.

-

Formulation & Application : Suspend the triazole derivative in sterile distilled water containing 0.05% Tween-20 (as a surfactant to break leaf surface tension).

-

Protective Assay: Spray the foliage until runoff 24 hours prior to pathogen inoculation.

-

Curative Assay: Spray the foliage until runoff 24 hours after pathogen inoculation.

-

-

Pathogen Challenge : Inoculate the plants with a standardized spore suspension (calibrated via hemocytometer to 1×105 spores/mL).

-

Incubation & Scoring : Transfer the inoculated plants to a dark, high-humidity dew chamber (>95% RH) for 48 hours to facilitate spore germination and stomatal penetration. Return plants to the standard greenhouse environment. After 7 to 14 days, score disease severity using a standardized 0–9 visual index scale, comparing the area under the disease progress curve (AUDPC) of treated plants versus untreated controls.

References

- Azoles activate type I and type II programmed cell death pathways in crop pathogenic fungi.

- Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH.

- sensitivity baselines in fungicide resistance research and management - FRAC. FRAC.

- In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. MDPI.

Sources

Application Note: Methodological Framework for Evaluating the Antioxidant Properties of 1,2,4-Triazole-3-Thiols

Executive Summary

The 1,2,4-triazole nucleus is a highly privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological profile. When functionalized with a thiol group at the 3-position (1,2,4-triazole-3-thiols), these compounds exhibit exceptional antiradical and antioxidant properties[1][2]. The synergistic electron-withdrawing nature of the triazole ring and the electron-donating capacity of the thiol group create an ideal structural environment for neutralizing reactive oxygen species (ROS)[3]. This application note provides drug development professionals and analytical chemists with a comprehensive, self-validating methodological framework for evaluating the antioxidant efficacy of triazole thiols, bridging fundamental chemical assays with physiologically relevant cellular models.

Mechanistic Causality: The Chemistry of Radical Scavenging

To accurately evaluate an antioxidant, one must first understand its mechanism of action. The antioxidant capacity of 1,2,4-triazole-3-thiols is fundamentally driven by the homolytic cleavage of the S-H bond and the subsequent stabilization of the resulting radical[4].

Triazole thiols neutralize free radicals primarily through two dominant pathways[1][5]:

-

Hydrogen Atom Transfer (HAT): The thiol group (-SH) donates a hydrogen atom to a highly reactive free radical (e.g., ROS or DPPH•). The relatively low Bond Dissociation Enthalpy (BDE) of the S-H bond makes this process thermodynamically favorable[4]. The resulting thiyl radical (R-S•) is stabilized by the adjacent triazole ring and eventually dimerizes into a stable, non-toxic disulfide (R-S-S-R)[3].

-

Single Electron Transfer (SET): The electron-rich heterocycle donates an electron to reduce a radical cation. The presence of electron-donating substituents (e.g., phenols, amines) on the 4- or 5-position of the triazole ring significantly enhances the electron density, facilitating the SET mechanism[5][6].

Redox mechanisms of 1,2,4-triazole-3-thiols neutralizing free radicals via HAT and SET pathways.

In Vitro Chemical Evaluation: Assay Selection Logic

Because free radicals exhibit varying degrees of lipophilicity and redox potentials, relying on a single assay is scientifically insufficient. A robust evaluation requires an orthogonal approach[7].

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable, nitrogen-centered radical that is highly lipophilic[5]. This assay is selected specifically to evaluate the HAT mechanism of triazole thiols in non-polar or alcoholic environments[7].

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Unlike DPPH, the ABTS radical cation (ABTS•+) is soluble in both aqueous and organic solvents. This makes it the assay of choice for evaluating amphiphilic triazole derivatives and assessing both HAT and SET capacities[5].

-

FRAP (Ferric Reducing Antioxidant Power): This assay strictly measures the SET mechanism by evaluating the ability of the triazole thiol to reduce a ferric-tripyridyltriazine complex (Fe3+-TPTZ) to its ferrous form (Fe2+)[7].

Quantitative Benchmarks for Triazole Thiols

To contextualize the potency of novel synthesized compounds, researchers should benchmark their IC50 values against established literature and standard antioxidants (e.g., BHA, Ascorbic Acid).

Table 1: Comparative Antioxidant Efficacy of Selected Triazole Thiols vs. Standards

| Compound / Derivative | Assay Type | IC50 Value | Mechanistic Note | Reference |

| Compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) | DPPH | 7.12 µg/mL | Phenol substitution enhances electron donation | [6] |

| Compound G | ABTS | 4.59 µg/mL | High efficacy in amphiphilic environments | [6] |

| Compound AT (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | DPPH | 1.3 × 10⁻³ M | Unpaired electron delocalization via phenyl ring | [5] |

| Compound AT | ABTS | 4.7 × 10⁻⁵ M | Superior neutralization of radical cations | [5] |

| Derivative 4 (Hydrazinecarbothioamide precursor) | DPPH | 39.39 µM | Strong inhibitory effect due to free NH/SH groups | |

| BHA (Standard Positive Control) | DPPH | 51.62 µM | Synthetic phenolic antioxidant baseline | |

| Ascorbic Acid (Standard Positive Control) | DPPH | 107.67 µM | Natural hydrophilic antioxidant baseline |

Cellular Antioxidant Evaluation: Bridging Chemistry and Biology

While chemical assays confirm the intrinsic reactivity of the thiol group, they fail to account for critical pharmacokinetic parameters such as membrane permeability, cellular metabolism, and intracellular distribution[8]. Therefore, transitioning to cellular biological assays is a mandatory step in drug development.

The DCFDA (2',7'-dichlorofluorescin diacetate) Assay is the gold standard for this phase. DCFDA is a cell-permeable fluorogenic probe. Once inside the cell, cellular esterases cleave the diacetate groups, trapping the probe intracellularly. In the presence of ROS, the probe is rapidly oxidized to highly fluorescent 2',7'-dichlorofluorescein (DCF)[8]. Triazole thiols that successfully penetrate the cell membrane and act as intracellular antioxidants will prevent this oxidation, resulting in a quantifiable decrease in fluorescence[9].

Comprehensive workflow for evaluating triazole thiol antioxidants from chemical to cellular assays.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to prevent false positives caused by solvent interference or compound autofluorescence[2].

Protocol A: DPPH Radical Scavenging Assay

Objective: Measure the HAT capacity of the triazole thiol in a lipophilic environment[5].

Reagents & Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Critical: DPPH is light-sensitive; wrap the flask in foil and prepare fresh daily[5].

-

Sample Preparation: Dissolve the triazole thiol in analytical-grade DMSO to create a stock solution. Prepare serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) using ethanol. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced radical quenching[10].

Step-by-Step Procedure:

-

In a 96-well microplate, add 100 µL of the sample dilution to each test well.

-

Add 100 µL of the 0.1 mM DPPH solution to the wells.

-

Self-Validation Controls:

-

Positive Control: 100 µL Ascorbic Acid (or BHA) + 100 µL DPPH.

-

Negative Control: 100 µL Ethanol + 100 µL DPPH (Establishes maximum absorbance).

-

Sample Blank: 100 µL Sample + 100 µL Ethanol (Crucial for triazole thiols that may absorb at 517 nm, preventing false negative efficacy)[2].

-

-

Incubate the plate in the dark at room temperature for 30 minutes[7][10].

-

Measure the absorbance at 517 nm using a microplate reader[10].

Data Analysis: Calculate the scavenging percentage using the formula: % Scavenging =[(A_negative - (A_sample - A_blank)) / A_negative] × 100 Plot % Scavenging vs. Concentration to determine the IC50 value[11].

Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Objective: Evaluate the ability of the triazole thiol to permeate cells and neutralize intracellular oxidative stress[8].

Step-by-Step Procedure:

-

Cell Seeding: Seed HepG2 or HUVEC cells in a black, clear-bottom 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[10].

-

Pre-treatment: Aspirate media and treat cells with the triazole thiol at predetermined non-toxic concentrations (validated via prior MTT assay) for 24 hours.

-

Probe Loading: Wash cells twice with PBS. Add 10 µM DCFDA (diluted in serum-free media) to each well. Incubate in the dark for 30 minutes at 37°C[8].

-

Stress Induction: Remove the DCFDA solution and wash with PBS. Add 100 µM H₂O₂ (in PBS) to the wells for 2 hours to induce acute oxidative stress[9].

-

Measurement: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

-

Self-Validation Criteria: The assay is only valid if the Stress Control (H₂O₂ only, no antioxidant) exhibits a minimum 3-fold increase in relative fluorescence units (RFU) compared to the Untreated Control (No H₂O₂, no antioxidant). A failure to achieve this window indicates poor probe loading or degraded H₂O₂[8][9].

References

-

Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. Available at:[Link]

-

Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. Available at: [Link]

-

Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class. PMC - NIH. Available at:[Link]

-

Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. Available at: [Link]

-

Conjugated Oligo-Aromatic Compounds Bearing a 3,4,5-Trimethoxy Moiety: Investigation of Their Antioxidant Activity. MDPI. Available at: [Link]

-

A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. PMC - NIH. Available at:[Link]

-

Detection of cellular redox reactions and antioxidant activity assays. ResearchGate. Available at: [Link]

-

ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways. PMC - NIH. Available at:[Link]

-

The role of thiols in antioxidant systems. PMC - NIH. Available at: [Link]

-

Potent 1,2,4-Triazole-3-thione Radical Scavengers Derived from Phenolic Acids. ChemistrySelect. Available at:[Link]

-

Research Article A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects. ScienceOpen. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. npao.ni.ac.rs [npao.ni.ac.rs]

- 5. pubs.acs.org [pubs.acs.org]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

Application Note and Protocols for the In Vitro Evaluation of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol Against Cancer Cell Lines

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives in Oncology

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including significant anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as inducing cell cycle arrest, inhibiting key enzymes like kinases, and triggering apoptosis.[1][3] The structural diversity of 1,2,4-triazole derivatives allows for the fine-tuning of their biological activity, making them promising candidates for further investigation.[2][4]

This document provides a comprehensive guide for the in vitro evaluation of a novel compound, 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol, against various cancer cell lines. The following protocols are designed to be robust and reproducible, providing researchers with the necessary tools to assess the cytotoxic, anti-proliferative, and pro-apoptotic potential of this compound.

Experimental Design and Workflow

A systematic approach is crucial for the effective evaluation of a novel compound. The following workflow outlines the key stages of in vitro testing, from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: A streamlined workflow for the in vitro evaluation of anticancer compounds.

Part 1: Cell Culture and Compound Preparation

Cell Line Selection and Maintenance

The choice of cancer cell lines is critical and should ideally represent a variety of cancer types to assess the broad-spectrum potential of the compound. A panel could include, but is not limited to:

-

MCF-7: Human breast adenocarcinoma

-

A549: Human lung carcinoma

-

HeLa: Human cervical cancer

-

HT-29: Human colorectal adenocarcinoma

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

Preparation of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol Stock Solution

A stock solution of the test compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in culture medium to achieve the desired final concentrations for the experiments. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) in all experiments to account for any solvent-induced effects.

Part 2: Cytotoxicity and Viability Assessment

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[5]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][8]

The percentage of cell viability is calculated as: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.18 | 94.4 |

| 10 | 0.85 | 68.0 |

| 25 | 0.60 | 48.0 |

| 50 | 0.35 | 28.0 |

| 100 | 0.15 | 12.0 |

Part 3: Mechanistic Studies

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.[10]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[10][11]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

The results are typically displayed as a quadrant plot:

-

Lower Left (Annexin V-/PI-): Viable cells

-

Lower Right (Annexin V+/PI-): Early apoptotic cells

-

Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper Left (Annexin V-/PI+): Necrotic cells

Caption: Quadrant plot for interpreting Annexin V/PI apoptosis assay results.

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is a widely used method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] The amount of DNA in a cell is indicative of its phase in the cell cycle. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[13] The cells can be stored at -20°C.

-

Washing: Wash the cells with PBS to remove the ethanol.[13]

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[13]

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[13]

-

Analysis: Analyze the cells by flow cytometry.

The data is presented as a histogram of DNA content. The cell cycle distribution is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest at that checkpoint.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 65 | 25 | 10 |

| Compound (IC50) | 50 | 20 | 30 |

| Compound (2x IC50) | 35 | 15 | 50 |

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo studies, to fully elucidate the compound's efficacy.

References

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Abcam. (n.d.). MTT assay protocol.